Gastric Irritation Reduction: 2,3-Dihydroxypropyl 2-propylpentanoate vs. Valproic Acid in Rat Mucosal Lesion Model
In a fasted-rat gastric mucosa lesion model, the target compound (as 'Example 5') demonstrated a nearly complete elimination of gastric lesions compared to valproic acid. Valproic acid produced gastric lesions in 20 out of 36 animals (55.6%), while the 1-valproylglycerol compound produced lesions in 0 out of 6 animals (0%) [1]. This represents an absolute risk reduction of approximately 55.6 percentage points under equivalent dosing conditions, consistent with the patent's broader claim that the new esters are 'essentially devoid of the gastro-intestinal irritation caused in 9-16% of the patients using valproic acid' [1].
| Evidence Dimension | Incidence of gastric mucosal lesions following oral administration |
|---|---|
| Target Compound Data | 0 out of 6 animals with lesions (0%) |
| Comparator Or Baseline | Valproic acid: 20 out of 36 animals with lesions (55.6%) |
| Quantified Difference | Absolute risk reduction of ~55.6 percentage points |
| Conditions | Fasted rats; oral intubation of 300 mg valproic acid equivalent; gastric mucosa examined 4 hours post-dose (Table IV, US Patent 4,654,370) |
Why This Matters
For formulation scientists and toxicologists, this quantitative reduction in gastric lesion incidence directly addresses the primary dose-limiting toxicity of valproic acid, enabling exploration of improved oral dosage forms without enteric coating.
- [1] US Patent 4,654,370. Glyceryl valproates. Issued March 31, 1987. Table IV. View Source
